Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
Description
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS: 1105199-26-5) is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-phenylpiperazine moiety and at position 2 with a thioether-linked ethyl propanoate ester. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and ability to participate in hydrogen bonding, while the 4-phenylpiperazine group may enhance solubility and pharmacokinetic properties, particularly in central nervous system (CNS)-targeting applications . The ethyl propanoate ester contributes to lipophilicity, influencing membrane permeability. Safety data indicate precautions for handling, including avoidance of heat and ignition sources .
Properties
IUPAC Name |
ethyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-3-23-15(22)13(2)24-17-19-18-16(25-17)21-11-9-20(10-12-21)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZFPCLGILFXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with carbon disulfide and an appropriate halide under basic conditions.
Introduction of the Piperazine Moiety: The thiadiazole intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent.
Esterification: The final step involves the esterification of the thiadiazole-piperazine intermediate with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activities. A study involving various thiadiazole derivatives demonstrated their effectiveness against human hepatocellular carcinoma (HepG2) and human lung cancer (A549) cell lines. The mechanism of action often involves the inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 10 |
| Compound B | A549 | 15 |
| Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate | HepG2 | TBD |
| This compound | A549 | TBD |
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. In vitro studies have reported varying degrees of activity against different bacterial strains. The presence of the piperazine ring enhances the compound's efficacy against pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | E. coli | 12 |
| Compound D | S. aureus | 10 |
| This compound | P. aeruginosa | TBD |
Case Studies
Several studies have been conducted to explore the efficacy of thiadiazole derivatives in preclinical settings:
- Study on HepG2 Cells : A series of thiadiazole derivatives were synthesized and tested against HepG2 cells. Results indicated that compounds with a piperazine substituent exhibited enhanced cytotoxicity compared to those without .
- Molecular Docking Studies : Molecular docking simulations have shown that these compounds can effectively bind to dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis pathways crucial for cancer cell survival .
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its combination of 4-phenylpiperazine and ethyl propanoate substituents. Key comparisons with analogous 1,3,4-thiadiazole derivatives include:
Key Observations :
- Piperazine vs. Cyclohexylamine : The target’s 4-phenylpiperazine group may enhance solubility and CNS penetration compared to cyclohexylamine in antifungal hybrids (e.g., ) .
- Ester vs.
- Chlorobenzyl vs. Phenylpiperazine : Chlorobenzyl groups (e.g., 5j in ) may confer antimicrobial activity, whereas phenylpiperazine is associated with neurotransmitter receptor modulation .
Physicochemical Properties
Comparative data for select compounds:
The target’s ester and piperazine groups likely improve solubility compared to chlorobenzyl/amide derivatives, though experimental validation is needed.
Biological Activity
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of interest due to its potential biological activities associated with the 1,3,4-thiadiazole moiety. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Molecular Information:
- Molecular Formula: C18H23N5O3S2
- Molecular Weight: 421.53 g/mol
- CAS Number: 719286-49-4
The biological activity of compounds containing the 1,3,4-thiadiazole ring has been attributed to their ability to interact with various biological targets. The thiadiazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory properties . The presence of the thiadiazole ring enhances lipophilicity and facilitates cellular membrane penetration, which is crucial for bioavailability and interaction with biological molecules like DNA and proteins .
Antifungal Activity
Research has demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antifungal activity. A study involving ergosterol biosynthesis inhibition revealed that these compounds can effectively inhibit the enzyme 14-alpha sterol demethylase, crucial for fungal cell membrane integrity .
Table 1: Antifungal Activity of Thiadiazole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Inhibition of ergosterol biosynthesis |
| Compound B | 10.0 | Disruption of fungal membrane integrity |
| Ethyl Thiadiazole | 7.5 | Inhibition of 14-alpha sterol demethylase |
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives have also been extensively studied. These compounds have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .
Table 2: Antibacterial Activity of Thiadiazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
-
Antidepressant Effects:
A study highlighted the potential antidepressant effects of a related compound containing the piperazine moiety. The compound exhibited anxiolytic properties in animal models, suggesting that modifications to the thiadiazole structure can enhance neuropharmacological activity . -
Antitumor Activity:
Another investigation focused on the antitumor potential of thiadiazole derivatives. Compounds were assessed for their cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further exploration in clinical settings .
Q & A
Advanced Synthesis Optimization: How can reaction conditions be systematically optimized to improve the yield of Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate?
Methodological Answer:
Optimization requires a factorial design of experiments (DoE) to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, highlights the use of sodium monochloroacetate in aqueous media for thioether bond formation, followed by acidification with ethanoic acid. Adjusting pH during intermediate steps (e.g., maintaining pH 8–9 for nucleophilic substitution) and employing polar aprotic solvents like DMF can enhance reactivity . Real-time monitoring via TLC or HPLC (as in ) ensures reaction progression, while recrystallization from ethanol or methanol improves purity .
Structural Confirmation: What advanced spectroscopic and chromatographic techniques are critical for resolving ambiguities in the compound’s structure?
Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C, DEPT-135) is essential for confirming the thiadiazole core, thioether linkage, and piperazine substituents. IR spectroscopy validates functional groups (e.g., C=S stretching at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while X-ray crystallography (as in and ) resolves stereochemical uncertainties in solid-state structures . Purity is assessed via HPLC with UV detection (λ = 254 nm), as described in for related thiadiazoles .
Biological Activity Enhancement: What strategies can be employed to improve the compound’s bioactivity against resistant microbial strains?
Methodological Answer:
Structure-activity relationship (SAR) studies guided by molecular docking (e.g., targeting microbial enzymes like dihydrofolate reductase) can identify critical substituents. demonstrates that introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances antimicrobial potency by increasing membrane permeability . Bioisosteric replacement of the ethyl ester with a methyl group (as in ) or incorporating hydrophilic salts (e.g., sodium or potassium derivatives, per ) improves solubility and bioavailability .
Data Contradictions in Pharmacological Studies: How can researchers reconcile conflicting results in cytotoxicity assays?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assays with HepG2 or MCF-7 cells) and triplicate replicates minimize noise. notes that methyl ester analogues show higher cytotoxicity than ethyl derivatives, suggesting esterase-mediated hydrolysis differences . Cross-validate findings using orthogonal methods like flow cytometry for apoptosis/necrosis differentiation and LC-MS to quantify intracellular metabolite levels.
Computational Modeling: Which in silico approaches are most reliable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
Molecular dynamics (MD) simulations and QSAR models using software like Schrödinger or AutoDock Vina predict binding affinities to targets like GPCRs (linked to the 4-phenylpiperazine moiety). emphasizes docking studies to assess interactions with ATP-binding pockets . ADMET predictors (e.g., SwissADME) evaluate logP (aim for 2–3), BBB permeability, and CYP450 inhibition. ’s salt-forming strategies align with computational insights to optimize solubility .
Stability Under Physiological Conditions: How can the compound’s hydrolytic stability be assessed and improved?
Methodological Answer:
Conduct accelerated stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C, analyzing degradation products via LC-MS. notes that ester groups are prone to hydrolysis; replacing the ethyl ester with a tert-butyl group (as in ) or using prodrug strategies (e.g., phosphonate esters) enhances stability . Solid-state stability is assessed via DSC and XRPD to detect polymorphic transitions .
Comparative Analysis with Analogues: What methodologies differentiate the compound’s activity from structurally similar 1,3,4-thiadiazole derivatives?
Methodological Answer:
Parallel synthesis and testing of analogues (e.g., varying substituents on the piperazine or thiadiazole rings) are critical. and provide comparative tables for methyl vs. ethyl esters and halogenated vs. alkylated phenyl groups . Use PCA (principal component analysis) on bioactivity data to cluster compounds by efficacy. For instance, brominated phenyl derivatives () show enhanced lipophilicity but reduced solubility, impacting in vivo performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
